N-Cbz-D-Glutamine
Overview
Description
“N-Cbz-D-Glutamic Acid” is also known as “N-Carbobenzoxy-D-glutamic Acid”, “N-Cbz-D-glutamic Acid”, “N-Benzyloxycarbonyl-D-glutamic Acid”, and "Z-D-Glu-OH" . It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .
Synthesis Analysis
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Molecular Structure Analysis
The molecular formula of “N-Cbz-D-Glutamic Acid” is C13H15NO6 . The InChI code is 1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 .
Chemical Reactions Analysis
Amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .
Physical And Chemical Properties Analysis
“N-Cbz-D-Glutamic Acid” is a white solid at 20°C . The melting point is between 119.0 and 121.0°C . The specific rotation [a]20/D is between +7.0 and +8.0 deg (C=8, AcOH) .
Scientific Research Applications
1. Antitumor Activity in Cancer Research
N-Cbz-D-Glutamine, as part of glutaminase inhibitors like CB-839, demonstrates significant antitumor activity. CB-839 inhibits the mitochondrial enzyme glutaminase, essential for the conversion of glutamine to glutamate, a crucial step in cancer cell metabolism. This inhibition has shown promising results in various cancer types, including triple-negative breast cancer (TNBC), renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC) (Gross et al., 2014).
2. Diagnostic and Monitoring Techniques
Innovative diagnostic techniques such as GluCEST MRI have been developed to detect early responses to glutaminase inhibition in cancer, like in TNBC models treated with CB-839. This technique allows for more sensitive detection of glutamate, a key metabolite in glutaminolysis (Zhou et al., 2018).
3. Development of Glutaminase Inhibitors
Research has focused on developing novel and potent glutaminase inhibitors targeting glutamine metabolism in cancer. CB-839, the most advanced in clinical trials, is being evaluated for various cancers. Studies have provided insights into the potential binding sites and biochemical techniques for identifying and designing small-molecule inhibitors (Xu et al., 2018).
4. Combination Therapies in Cancer Treatment
Studies have shown that CB-839, a glutaminase inhibitor, can synergize with other treatments like signal transduction pathway inhibitors, CDK4/6 inhibitors, and PARP inhibitors. This combination therapy enhances anti-tumor activity in preclinical models and offers a rationale for clinical testing in various cancers (Rodriguez et al., 2015).
5. Treatment of Hematological Malignancies
Glutaminase inhibition has also shown potential in treating acute myeloid leukemia (AML) and multiple myeloma. CB-839 has demonstrated the ability to reduce oxidative phosphorylation in AML cells, leading to proliferation arrest and apoptosis. This suggests a novel therapeutic strategy for AML (Jacque et al., 2015).
Mechanism of Action
Target of Action
Z-D-Gln-OH, also known as Z-D-glutamine or N-Cbz-D-Glutamine, is a derivative of the amino acid glutamine It is known that glutamine and its derivatives play a crucial role in various biochemical processes, suggesting that z-d-gln-oh may interact with a range of enzymes and proteins within the cell .
Mode of Action
It is known that glutamine derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Biochemical Pathways
Glutamine and its derivatives, including Z-D-Gln-OH, are involved in several metabolic pathways. These include the synthesis of nucleic acids and proteins, redox homeostasis, generation of metabolites that drive the tricarboxylic acid (TCA) cycle, elimination of reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It is known that the compound is a white powder with a molecular weight of 28028 . It is slightly soluble in DMSO and methanol
Result of Action
Given its potential role in various biochemical processes, it is plausible that z-d-gln-oh could influence a range of cellular functions, from energy production and redox balance to protein synthesis and cell signaling .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability and efficacy of Z-D-Gln-OH.
Safety and Hazards
Future Directions
The ability to monitor and model the glutamine metabolic pathways are highlighted . Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
properties
IUPAC Name |
(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLDJNLXLMGLX-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365257 | |
Record name | N-Cbz-D-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13139-52-1 | |
Record name | N-Cbz-D-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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